molecular formula C11H13NO4 B1625155 N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 848170-22-9

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B1625155
CAS No.: 848170-22-9
M. Wt: 223.22 g/mol
InChI Key: ZABDVNGSXANXEV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzodioxine derivative with methoxy and methyl groups in the presence of a carboxamide functional group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of methoxy, methyl, and carboxamide groups attached to the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)10-7-15-8-5-3-4-6-9(8)16-10/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDVNGSXANXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1COC2=CC=CC=C2O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459096
Record name N-Methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848170-22-9
Record name N-Methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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